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Compound of Interest

Compound Name: 2-Methoxyisonicotinonitrile

Cat. No.: B1588378 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection

of molecular building blocks is paramount to the efficient construction of complex and

functionally diverse molecules. 2-Methoxyisonicotinonitrile, also known by its IUPAC name

2-methoxy-4-pyridinecarbonitrile, has emerged as a highly valuable and versatile scaffold. Its

unique electronic and structural features, arising from the interplay between the electron-

withdrawing nitrile group and the electron-donating methoxy group on the pyridine ring, render

it a key intermediate in the synthesis of a variety of target molecules, particularly in the

pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of

the synthesis, properties, reactivity, and applications of 2-Methoxyisonicotinonitrile, offering

field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a building

block is the foundation of its successful application in the laboratory.
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Property Value Source

CAS Number 72716-86-0 [1][2][3][4][5]

IUPAC Name
2-methoxy-4-

pyridinecarbonitrile
[3]

Molecular Formula C₇H₆N₂O [2][3][5]

Molecular Weight 134.14 g/mol [2]

Melting Point 88-92 °C [1][2]

Boiling Point 207.1±25.0 °C (Predicted) [1][2]

Density 1.16±0.1 g/cm³ (Predicted) [1][2]

Appearance White solid [1][2]

pKa 0.04±0.10 (Predicted) [1][2]

Safety Information:

2-Methoxyisonicotinonitrile is classified as harmful and an irritant. Appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn

when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes

serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][2]

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye

protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310

(Immediately call a POISON CENTER or doctor/physician).[1][2]

Synthesis of 2-Methoxyisonicotinonitrile
The most common and efficient synthesis of 2-Methoxyisonicotinonitrile involves a

nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a

2-halopyridine precursor, typically 2-chloroisonicotinonitrile, with a methoxide source.
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Figure 1: Synthetic pathway to 2-Methoxyisonicotinonitrile.

Experimental Protocol: Synthesis from 2-
Chloroisonicotinonitrile
This protocol is based on established literature procedures for the synthesis of 2-
Methoxyisonicotinonitrile.[1][2][5]

Materials:

2-Chloro-4-cyanopyridine (1.0 eq)

Sodium methoxide solution (25% in methanol, 1.05 eq)

Dioxane

Water

Methanol

Procedure:

To a solution of 2-chloro-4-cyanopyridine (1.38 g, 10 mmol) in dioxane (10 mL), add a 25%

methanolic solution of sodium methoxide (2.27 g, 10.5 mmol).

Heat the reaction mixture to reflux for 5 hours.

Cool the mixture to room temperature and let it stand in a refrigerator overnight.
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Collect the precipitate by filtration and wash it with cold methanol.

Concentrate the filtrate to approximately 10 mL and add 100 mL of water.

Collect the resulting precipitate by filtration and wash with water to yield 2-
Methoxyisonicotinonitrile as a white solid.

Yield: 72%[1]

Causality behind Experimental Choices:

Solvent: Dioxane is used as a solvent to ensure the solubility of the starting material, 2-

chloro-4-cyanopyridine. The sodium methoxide is provided as a solution in methanol, which

also participates in the reaction.

Stoichiometry: A slight excess of sodium methoxide (1.05 equivalents) is used to ensure the

complete conversion of the starting material.

Temperature: The reaction is heated to reflux to provide the necessary activation energy for

the nucleophilic aromatic substitution to occur at a reasonable rate.

Workup: The workup procedure is designed to first remove the inorganic byproduct (sodium

chloride) by filtration and then to precipitate the desired product from the filtrate by the

addition of water, in which it is poorly soluble.

Reactivity Profile
The reactivity of 2-Methoxyisonicotinonitrile is governed by the electronic properties of its

functional groups and the pyridine ring.
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Figure 2: Reactivity map of 2-Methoxyisonicotinonitrile.

Reactions at the Nitrile Group
The nitrile group is a versatile functional handle that can undergo a variety of transformations:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first yield the

corresponding carboxamide and upon further reaction, the carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine using various reducing

agents, such as catalytic hydrogenation (e.g., H₂/Raney Ni) or metal hydrides. This provides

a route to 2-methoxy-4-(aminomethyl)pyridine derivatives.

Reactivity of the Pyridine Ring
The pyridine ring in 2-Methoxyisonicotinonitrile is electron-deficient due to the

electronegativity of the nitrogen atom and the electron-withdrawing effect of the nitrile group.
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Electrophilic Aromatic Substitution (SₑAr): Electrophilic substitution on the pyridine ring is

generally difficult due to its electron-deficient nature. Harsh reaction conditions are typically

required, and the substitution pattern is influenced by the existing substituents.

Nucleophilic Aromatic Substitution (SₙAr): The presence of the electron-withdrawing nitrile

group and the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at

positions ortho and para to these groups. While the 2-position is already substituted with a

methoxy group, further substitution could potentially occur at the 6-position if a suitable

leaving group is present. The methoxy group itself can be displaced by strong nucleophiles

under forcing conditions.

Applications in Synthesis
2-Methoxyisonicotinonitrile is a valuable intermediate in the synthesis of more complex

molecules, particularly in the realm of medicinal chemistry.

Synthesis of Hydroxypyridone Derivatives
A notable application of 2-Methoxyisonicotinonitrile is in the synthesis of hydroxypyridone

derivatives.[1][2] These compounds are of interest as they can act as bioisosteres of capsaicin,

the active component in chili peppers, which has analgesic properties. The synthesis of these

derivatives highlights the utility of the nitrile and methoxy groups as synthetic handles.
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Figure 3: Application in the synthesis of capsaicin bioisosteres.

The synthesis of these hydroxypyridone derivatives often involves the transformation of the

nitrile group into a carboxylic acid or an amide, and the methoxy group can be cleaved to

reveal a hydroxyl group, which is a key feature of the final hydroxypyridone structure. The

ability to selectively manipulate these functional groups makes 2-Methoxyisonicotinonitrile a

strategic starting material for accessing this class of compounds.
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Conclusion
2-Methoxyisonicotinonitrile is a building block of significant utility for synthetic chemists,

particularly those in the pharmaceutical and agrochemical sectors. Its straightforward

synthesis, well-defined reactivity, and demonstrated application in the preparation of

biologically relevant molecules make it an attractive and versatile intermediate. This guide has

provided a comprehensive overview of its key characteristics and applications, intended to

empower researchers and drug development professionals to effectively incorporate this

valuable scaffold into their synthetic strategies. The continued exploration of the reactivity and

applications of 2-Methoxyisonicotinonitrile will undoubtedly lead to the discovery of new and

innovative molecules with a wide range of functional properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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